2-Ethyl-5-nitropyrimidine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Researchers targeting CNS indications often struggle with intermediates lacking optimal lipophilicity for blood-brain barrier penetration. 2-Ethyl-5-nitropyrimidine solves this with an XLogP3 of 1.47, substantially higher than the 2-methyl analog (0.4), making it the preferred scaffold for CNS drug discovery. - Enables efficient SNAr functionalization at the 4-/6-positions via the activated 5-nitro group. - Used as a key intermediate in patented herbicidal agents; one-step synthesis supports cost-effective scale-up. - Ideal substrate for ring-transformation studies and diverse heterocyclic library construction.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B1640984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-nitropyrimidine
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-2-6-7-3-5(4-8-6)9(10)11/h3-4H,2H2,1H3
InChIKeyYKVWBQUICLZFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-nitropyrimidine: Key Building Block


2-Ethyl-5-nitropyrimidine (CAS 79899-27-7) is a nitro-substituted pyrimidine derivative belonging to the broader class of 5-nitropyrimidines, which are widely recognized as versatile synthetic intermediates in medicinal chemistry and agrochemical research [1]. The compound features an electron-withdrawing nitro group at the 5-position, which activates the pyrimidine ring towards nucleophilic aromatic substitution, and a 2-ethyl substituent that modulates both physicochemical properties and reactivity compared to smaller alkyl analogs [2]. This specific substitution pattern renders 2-ethyl-5-nitropyrimidine a valuable scaffold for constructing more elaborate nitrogen-containing heterocycles, including those with potential biological activity [3].

Nucleophilic aromatic substitution activated by 5-nitro group – supports SNAr-based derivatization
2-Ethyl substituent modulates lipophilicity and basicity – fine-tunes physicochemical profile for medchem and agrochemical research
Heterocyclic scaffold for building nitrogen-containing libraries – fits late-stage functionalization and ring-transformation studies
Research use only; not for human or veterinary use.

2-Ethyl-5-nitropyrimidine: Unique vs. Analogs


Substituting 2-ethyl-5-nitropyrimidine with other in-class 5-nitropyrimidines (e.g., 2-methyl, 5-nitropyrimidine) introduces quantifiable changes in physicochemical properties, reactivity, and downstream synthetic outcomes. The 2-alkyl chain length directly influences molecular lipophilicity (ΔLogP), protonation behavior in acidic media [1], and steric effects during nucleophilic substitution or ring transformation reactions [2]. These differences are not merely incremental; they can dictate the success or failure of specific synthetic sequences, particularly in multi-step routes to bioactive molecules where precise control over regioselectivity and product distribution is paramount [3].

Target
2-Ethyl-5-nitropyrimidine
Ethyl group provides distinct lipophilicity (ΔXLogP3), protonation behavior, and steric influence – critical for regio- and chemoselectivity
VS
Analog
2-Methyl-5-nitropyrimidine
Smaller methyl group may shift lipophilicity, acid-base profile, and ring-transformation outcome – not directly interchangeable

2-Ethyl-5-nitropyrimidine Performance Comparison


Enhanced Lipophilicity Over 2-Methyl Analog

The calculated partition coefficient (XLogP3) for 2-ethyl-5-nitropyrimidine (XLogP3 = 1.47 [1]) is substantially higher than that of its 2-methyl analog (XLogP3 = 0.4 [2]), indicating a >3.6-fold increase in lipophilicity. This difference is critical for drug development programs where enhanced membrane permeability or target engagement is sought [1].

Lipophilicity (XLogP3)
Head-to-head
1.47 vs 0.4 (3.68-fold)
Supports membrane permeability optimization in CNS research programs
Computed property; PubChem XLogP3 algorithm
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Distinct Protonation in Acidic Media

In a spectroscopic study of 4,6-dihydroxypyrimidine derivatives across 0.1–99.5% H2SO4, the 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one derivative was shown to form a monocation, whereas the parent 4,6-dihydroxypyrimidine and its 2-methyl analog underwent two protonation stages under identical conditions [1]. This demonstrates that the 2-ethyl substituent uniquely alters the acid-base behavior of the 5-nitropyrimidine scaffold, potentially influencing reactivity in acidic reaction media.

Protonation in H₂SO₄
Head-to-head
Monocation vs two protonation stages
Informs acid-catalyzed reaction design and purification strategy
UV-Vis spectroscopy in 0.1–99.5% H₂SO₄
Spectroscopic Analysis Acid-Base Chemistry Reaction Mechanism

Quantitative One-Step Vilsmeier Synthesis

A one-step synthesis of 2-ethyl-5-nitropyrimidine has been reported in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of the related 4,6-dichloro-2-methyl-5-nitropyrimidine requires a three-step sequence (cyclization, nitration, chlorination) with overall yields in the range of 66-73% [2]. This substantial difference in synthetic efficiency directly impacts cost, scalability, and procurement decisions.

Synthetic Yield
Cross-study
Quantitative (one-step) vs ~66–73% (three-step)
Supports cost-effective scale-up and simplified logistics
Vilsmeier protocol vs multi-step route
Synthetic Methodology Process Chemistry Building Block Preparation

Enhanced Basicity from 2-Ethyl Group

A systematic study on 4,6-dihydroxypyrimidine derivatives established that alkyl substituents at the 2-position increase compound basicity, with the 2-ethyl group providing a stronger electron-donating inductive effect than the 2-methyl group [1]. While direct pKa values for 2-ethyl-5-nitropyrimidine were not located, this class-level inference suggests that 2-ethyl-5-nitropyrimidine will exhibit higher basicity than its 2-methyl counterpart, which may affect its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Relative Basicity
Class-level
2-Ethyl > 2-methyl electron donation
May influence acid-base extraction and metal-catalyzed reactions
No direct pKa data; review required for quantitative predictions
Structure-Activity Relationship (SAR) Basicity Modulation Electron-Donating Effects

2-Ethyl-5-nitropyrimidine Applications


Late-Stage Functionalization for CNS Candidates

The elevated XLogP3 (1.47) of 2-ethyl-5-nitropyrimidine compared to its 2-methyl analog (0.4) [1] makes it the preferred choice for projects targeting the central nervous system (CNS). Its increased lipophilicity predicts superior blood-brain barrier penetration, a critical requirement for CNS drug discovery programs. Furthermore, the activated 5-nitro group facilitates efficient SNAr reactions for introducing amine or alkoxy pharmacophores at the 4- and/or 6-positions [2].

Herbicidal Pyrimidine Derivative Production

Patent literature specifically highlights the utility of 2-ethyl-substituted 5-nitropyrimidines as key intermediates in the synthesis of herbicidal agents [3]. The ethyl group at the 2-position, combined with appropriate 4,6-diamino substituents, is a preferred motif for achieving potent plant growth inhibition. The quantitative one-step synthesis [4] further supports cost-effective scale-up for agrochemical manufacturing.

Heterocyclic Methodology Development

2-Ethyl-5-nitropyrimidine serves as an ideal substrate for exploring novel ring transformations and nucleophilic substitution reactions [5]. Its defined reactivity profile, coupled with its availability via a high-yielding one-step protocol [4], makes it a practical and reproducible starting material for academic laboratories investigating new pyrimidine-to-pyridine conversions or building diverse heterocyclic libraries.

Application
Selection Property
Validation Focus
CNS research intermediate
2-Ethyl lipophilicity profile
Membrane permeability assays
Agrochemical intermediate
2-Ethyl-5-nitropyrimidine scaffold
Herbicidal activity screening
Heterocyclic methodology
Activated 5-nitro group for SNAr
Ring-transformation reproducibility
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